1,1,1,2,2,3-Hexachloro-3-fluoropropane

Description

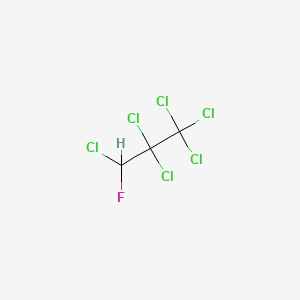

Chemical Name: 1,1,1,2,2,3-Hexachloro-3-fluoropropane CAS Registry Number: 422-26-4 Molecular Formula: C₃HCl₆F Molecular Weight: 268.756 g/mol Synonym: HCFC-221ab

This compound is a hydrochlorofluorocarbon (HCFC), historically used as a refrigerant, foam-blowing agent, or solvent. However, they are still regulated under the Montreal Protocol due to environmental concerns .

Properties

CAS No. |

422-26-4 |

|---|---|

Molecular Formula |

C3HCl6F |

Molecular Weight |

268.7 g/mol |

IUPAC Name |

1,1,1,2,2,3-hexachloro-3-fluoropropane |

InChI |

InChI=1S/C3HCl6F/c4-1(10)2(5,6)3(7,8)9/h1H |

InChI Key |

FVFRHJRSCRWRPY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)(Cl)Cl)(F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,1,2,2,3-hexachloro-3-fluoropropane typically involves the halogenation of a suitable precursor. One common method is the reaction of tetrachloroethylene with hydrogen fluoride in the presence of a catalyst such as aluminum chloride. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar halogenation reactions, optimized for large-scale synthesis and high yield .

Chemical Reactions Analysis

1,1,1,2,2,3-Hexachloro-3-fluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, often using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, oxidation can occur under specific conditions, potentially leading to the formation of more oxidized products

Common reagents used in these reactions include hydrogen fluoride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,1,1,2,2,3-Hexachloro-3-fluoropropane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.

Biology: The compound’s unique halogenation pattern makes it useful in studies involving halogenated biomolecules.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, although its direct medical applications are limited.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes

Mechanism of Action

The mechanism by which 1,1,1,2,2,3-hexachloro-3-fluoropropane exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple chlorine and fluorine atoms allows for strong intermolecular interactions, which can influence the reactivity and stability of the compound. These interactions are crucial in its role as a reagent in various chemical reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1,1,1,2,2,3-Hexachloro-3-fluoropropane with structurally related HCFCs and CFCs:

*Calculated molecular weights based on atomic masses.

Key Observations :

- Structural Isomerism : Compounds like 422-26-4 and 422-28-6 share the same molecular formula (C₃HCl₆F) but differ in chlorine/fluorine positioning, affecting reactivity and environmental behavior .

Environmental and Regulatory Comparisons

Ozone-Depleting Potential (ODP) and Global Warming Potential (GWP)

- ODP : 0.01–0.05 (compared to CFCs like CFC-11, ODP = 1) .

- GWP : 500–2,000 (higher than HFCs but lower than CFCs) .

Regulatory Status :

- 422-26-4 : Listed in Toyota’s banned substances list (TMR SAS0126n) and Brother Group’s procurement standard due to HCFC phase-out mandates .

- CFC-211ba (422-81-1) : Banned under the Montreal Protocol for higher ODP .

Industrial and Research Relevance

- Alternatives : Compounds like 1,3,3,3-tetrafluoropropene (HFO-1234ze) are emerging as low-GWP substitutes .

Q & A

Q. How is 1,1,1,2,2,3-Hexachloro-3-fluoropropane structurally identified and classified under international regulations?

Methodological Answer: Structural identification relies on analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm the compound’s halogenated propane backbone. Regulatory classification is based on its designation as a chlorofluorocarbon (CFC), specifically under the identifier CFC-212 or R-221 . It is listed in international agreements (e.g., Montreal Protocol) due to ozone-depleting potential, with restrictions on production and use at concentrations ≤0.1% .

Q. What are the established synthesis routes for this compound?

Methodological Answer: A common synthesis involves catalytic fluorination of chlorinated propane precursors. For example, 1,1,1,3,3,3-hexachloropropane can be reacted with hydrogen fluoride (HF) in the presence of chromium-based catalysts under controlled temperatures (150–250°C). Post-synthesis purification via distillation removes intermediates like HCl and unreacted HF . Researchers must optimize reaction parameters (e.g., catalyst loading, HF stoichiometry) to minimize byproducts such as unsaturated fluorocarbons.

Q. What analytical methods are recommended for detecting trace levels of this compound in environmental samples?

Methodological Answer: GC-MS with electron capture detection (ECD) is preferred due to high sensitivity for halogenated compounds. Sample preparation involves solid-phase extraction (SPE) for aqueous matrices or Soxhlet extraction for soils. For air samples, adsorbent tubes (e.g., Tenax®) are used with thermal desorption-GC-MS. Method validation should include recovery studies and calibration against certified reference materials .

Advanced Research Questions

Q. How does this compound contribute to stratospheric ozone depletion, and what are its atmospheric degradation pathways?

Methodological Answer: The compound releases chlorine radicals upon photolysis in the stratosphere, catalyzing ozone destruction. Computational models (e.g., AER 2-D) estimate its ozone depletion potential (ODP) relative to CFC-11. Degradation pathways involve UV-induced cleavage of C-Cl bonds, forming reactive intermediates like ClO•. Researchers should combine quantum chemical calculations (e.g., DFT) with smog chamber experiments to validate degradation kinetics .

Q. What experimental designs are optimal for resolving contradictions in toxicity data for this compound?

Methodological Answer: Discrepancies in toxicity studies (e.g., inhalation vs. dermal exposure outcomes) require factorial design experiments to isolate variables. For example, a 2×2 factorial design could test dose-response relationships across exposure routes and species (e.g., rodents vs. in vitro human cell lines). Meta-analyses of existing data (e.g., NIH RePORTER, TSCATS) should prioritize studies with robust controls and standardized OECD guidelines .

Q. How can researchers address inconsistencies in reported catalytic efficiencies during synthesis?

Methodological Answer: Inconsistent catalyst performance (e.g., chromium vs. nickel-based systems) may stem from variations in precursor purity or reaction conditions. A systematic approach includes:

- Design of Experiments (DoE): Taguchi methods to identify critical factors (e.g., HF flow rate, temperature).

- Surface Characterization: X-ray photoelectron spectroscopy (XPS) to assess catalyst deactivation mechanisms (e.g., coke formation).

- Kinetic Modeling: Langmuir-Hinshelwood models to compare theoretical vs. observed reaction rates .

Q. What are the challenges in quantifying low-concentration environmental residues, and how can they be mitigated?

Methodological Answer: Matrix interference (e.g., co-eluting hydrocarbons in soil extracts) complicates quantification. Solutions include:

- High-Resolution MS (HRMS): Orbitrap or TOF systems for accurate mass determination.

- Isotope Dilution: Stable isotope-labeled analogs (e.g., ¹³C-1,1,1,2,2,3-Hexachloro-3-fluoropropane) as internal standards.

- Collaborative Trials: Inter-laboratory comparisons to harmonize detection limits and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.